molecular formula C15H10ClFN2O3 B5845689 (2E)-N-(3-chloro-4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(3-chloro-4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5845689
M. Wt: 320.70 g/mol
InChI Key: WSFHWDIAZVWAPB-QPJJXVBHSA-N
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Description

(2E)-N-(3-chloro-4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a combination of chloro, fluoro, and nitro substituents on its phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chloro-4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 3-nitrobenzaldehyde.

    Formation of the Enamine: The reaction between 3-chloro-4-fluoroaniline and 3-nitrobenzaldehyde under basic conditions leads to the formation of an enamine intermediate.

    Amidation: The enamine intermediate is then subjected to amidation using an appropriate amide-forming reagent, such as acetic anhydride or a carbodiimide, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-chloro-4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

    Addition: The double bond in the enamide can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Addition: Electrophiles such as halogens or acids.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of chloro or fluoro groups with other nucleophiles.

    Addition: Formation of addition products at the double bond.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(3-chloro-4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of chloro, fluoro, and nitro groups can influence its interaction with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as pharmaceutical agents. The structural features of the compound may allow it to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(3-chloro-4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis. If it has anticancer properties, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-enamide: Lacks the fluoro substituent.

    (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide: Lacks the chloro substituent.

    (2E)-N-(3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide: Lacks the nitro substituent.

Uniqueness

The presence of both chloro and fluoro substituents, along with the nitro group, makes (2E)-N-(3-chloro-4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide unique. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-(3-chloro-4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3/c16-13-9-11(5-6-14(13)17)18-15(20)7-4-10-2-1-3-12(8-10)19(21)22/h1-9H,(H,18,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFHWDIAZVWAPB-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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